Product packaging for 3-Dehydroxy-3-ene-25-ol Vitamin D3(Cat. No.:CAS No. 106361-90-4)

3-Dehydroxy-3-ene-25-ol Vitamin D3

Cat. No.: B585311
CAS No.: 106361-90-4
M. Wt: 382.632
InChI Key: ZLBQPHBBQMXNSX-JRQXVFDWSA-N
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Description

Contextualization within the Steroid Hormone System and Vitamin D Metabolome

Vitamin D, technically a prohormone, is a fat-soluble secosteroid essential for calcium and phosphate (B84403) homeostasis. mdpi.comfrontiersin.org Its influence extends to immune modulation, cell differentiation, and metabolic regulation. mdpi.com The vitamin D endocrine system involves a cascade of metabolic conversions. oup.com Vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources, is transported to the liver and hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating form of vitamin D. mdpi.comahajournals.orgresearchgate.net In the kidneys, 25(OH)D3 is further hydroxylated to the biologically active hormone 1,25-dihydroxyvitamin D3 (calcitriol). ahajournals.orgresearchgate.net

Nomenclatural and Structural Delimitation of 3-Dehydroxy-3-ene-25-ol Vitamin D3

The systematic name for this compound is (5Z,7E)-9,10-secocholesta-3,5,7,10(19)-tetraen-25-ol. This nomenclature precisely describes its chemical structure. It belongs to the secosteroid class and is a derivative of vitamin D.

Key structural features that differentiate it from its parent compounds include:

Dehydroxylation at C3: The hydroxyl group typically present at the third carbon position in cholecalciferol and its major metabolites is absent.

Double bond at C3-C4: The removal of the hydroxyl group is accompanied by the formation of a double bond between the third and fourth carbons.

Hydroxylation at C25: It possesses a hydroxyl group at the 25th carbon, similar to 25-hydroxyvitamin D3.

These modifications result in a molecular formula of C27H42O and a molecular weight of approximately 382.62 g/mol . The absence of the C3-hydroxyl group and the introduction of an additional double bond decrease its polarity compared to 25-hydroxyvitamin D3, which likely affects its solubility and how it interacts with binding proteins.

Table 1: Comparative Analysis of Key Vitamin D3 Metabolites

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cholecalciferol (Vitamin D3) C27H44O 384.64 Intact hydroxyl at C3, no C25 hydroxyl.
25-Hydroxyvitamin D3 C27H44O2 400.64 Hydroxyl groups at C3 and C25.
1,25-Dihydroxyvitamin D3 C27H44O3 416.64 Hydroxyl groups at C1, C3, and C25.
This compound C27H42O 382.62 C3 dehydroxylation, double bond at C3-C4, C25 hydroxyl.

Historical Trajectory of Research on this compound and Related Metabolites

The journey to understanding the vitamin D metabolome began with the discovery of vitamin D itself in the early 20th century as a cure for rickets. wikipedia.orgmdpi.com The realization that vitamin D was a steroid prohormone that required metabolic activation was a pivotal moment in the field. mdpi.com In the 1960s, researchers identified 25-hydroxyvitamin D3 as a major circulating form and subsequently, 1,25-dihydroxyvitamin D3 as the hormonally active form. researchgate.netmdpi.commdpi.com

The discovery of other metabolites, including this compound, has been a more recent development, driven by advancements in analytical techniques such as mass spectrometry and chromatography. These technologies have allowed for the detection and characterization of a wider array of vitamin D derivatives present in biological samples. While the primary research focus has historically been on 25(OH)D3 and 1,25(OH)2D3 due to their clear roles in calcium homeostasis, the identification of metabolites like this compound has broadened the scope of investigation into the full extent of vitamin D metabolism and function.

Academic Significance and Unanswered Questions Regarding this compound

The academic significance of this compound lies in what it reveals about the complexity of the vitamin D metabolic network. Its existence prompts several important research questions that remain largely unanswered:

Biological Activity: Does this compound possess any intrinsic biological activity? Can it bind to the vitamin D receptor (VDR) and, if so, with what affinity compared to other metabolites?

Metabolic Fate: What are the enzymatic pathways that lead to the formation of this metabolite? Is it a catabolic byproduct destined for excretion, or does it serve as a precursor for other, yet-to-be-identified, functional molecules?

Physiological Relevance: What are the physiological concentrations of this compound in different tissues and under various physiological conditions? Do its levels change in response to vitamin D supplementation or in disease states?

Interaction with Binding Proteins: How does the altered structure of this compound affect its binding to the vitamin D binding protein (DBP) in the circulation? This interaction is crucial for the half-life and bioavailability of vitamin D metabolites.

Addressing these questions will provide a more complete picture of the vitamin D endocrine system and could potentially uncover novel biological functions and regulatory mechanisms. The study of such "minor" metabolites is crucial for a comprehensive understanding of how vitamin D exerts its pleiotropic effects throughout the body.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O B585311 3-Dehydroxy-3-ene-25-ol Vitamin D3 CAS No. 106361-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBQPHBBQMXNSX-JRQXVFDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747461
Record name (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106361-90-4
Record name (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis, Metabolism, and Enzymology of 3 Dehydroxy 3 Ene 25 Ol Vitamin D3

Precursor Molecules and Origins within Vitamin D Metabolic Pathways

The biosynthetic journey of any vitamin D3 compound begins with its precursor, 7-dehydrocholesterol (B119134) (7-DHC). nih.govwikipedia.org In vertebrates, 7-DHC present in the skin undergoes a photochemical reaction upon exposure to ultraviolet B (UVB) radiation, breaking the B-ring to form pre-vitamin D3. nih.govnih.gov This unstable intermediate then undergoes a heat-dependent thermal isomerization to form cholecalciferol (vitamin D3). agriculturejournals.cz Vitamin D3 itself is biologically inert and must undergo further metabolic activation. nih.gov

3-Dehydroxy-3-ene-25-ol Vitamin D3 is not a major natural metabolite in this primary pathway. Its structure, which is characterized by the presence of a hydroxyl group at carbon 25 (C25) but the absence of the hydroxyl group at C3 and the introduction of a double bond in the A-ring, indicates it is a derivative of 25-hydroxyvitamin D3 (25(OH)D3). nih.govcsic.es Its origin is likely from the chemical synthesis of vitamin D analogs, a field that explores how modifications to the A-ring, CD-ring, or side chain can alter the molecule's biological activity, receptor binding, and metabolic stability. nih.govcsic.esmdpi.comresearchmap.jp

Enzymatic Transformation Pathways Leading to this compound

The formation of this compound involves the foundational step of C25-hydroxylation but diverges from the natural pathway regarding its A-ring structure. The critical hydroxylation at the C25 position is the first activation step for vitamin D3. This reaction converts cholecalciferol into 25(OH)D3, the major circulating form of vitamin D. nih.govnih.gov

The defining features of this compound—the lack of a C3-hydroxyl group and a modified A-ring ene-structure—are not products of the primary enzymatic pathways. Instead, they are characteristic of synthetic analogs. nih.gov While natural modifications of the A-ring do occur, such as the C3-epimerization that converts 3α-OH to 3β-OH, this process requires the presence of the C3-hydroxyl group. nih.gov The creation of the 3-dehydroxy-3-ene structure is achieved through chemical synthesis strategies, which often involve the convergent synthesis of modified A-ring and CD-ring precursors. nih.goviiarjournals.org Therefore, the "enzymatic transformation pathway" to this specific molecule would involve the enzymatic 25-hydroxylation of a synthetically modified vitamin D precursor that already possesses the 3-dehydroxy-3-ene A-ring. Alternatively, a photoenzymatic approach could be used, where a precursor like 7-dehydrocholesterol is first enzymatically hydroxylated at C25, followed by photochemical conversion to the vitamin D secosteroid structure. researchgate.net

Characterization of Enzymes Involved in this compound Formation

The formation of this compound from a suitable precursor is dependent on the action of 25-hydroxylase enzymes. Several cytochrome P450 (CYP) enzymes have been identified to catalyze this reaction.

Cytochrome P450 Enzymes (CYPs):

CYP2R1: Considered the principal 25-hydroxylase in the liver, located in the endoplasmic reticulum. nih.govfrontiersin.org It is the key enzyme responsible for producing the bulk of circulating 25(OH)D3 from vitamin D3. nih.gov Mutations in the CYP2R1 gene can lead to significantly reduced 25(OH)D3 levels. uzh.ch

CYP27A1: A mitochondrial enzyme that also possesses 25-hydroxylase activity. uzh.chnih.gov While it contributes to 25-hydroxylation, its role is considered secondary to CYP2R1 for vitamin D3. CYP27A1 is expressed in the liver and is also widely distributed in other tissues. uzh.ch

CYP11A1: This mitochondrial P450, primarily known for its role in steroidogenesis, has also been shown to hydroxylate vitamin D3 at various positions, revealing novel metabolic pathways that can occur in tissues like the adrenal glands and placenta. plos.org

The subsequent steps in the vitamin D pathway involve other CYPs, which this analog would encounter. The enzyme CYP27B1 , a mitochondrial P450 primarily in the kidney, is responsible for 1α-hydroxylation, converting 25(OH)D3 to the active hormone 1,25(OH)2D3. nih.govmdpi.com The ability of this compound to act as a substrate for CYP27B1 would be highly dependent on how the altered A-ring conformation affects its binding to the enzyme's active site. Studies on other A-ring modified analogs are crucial for understanding this potential interaction. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) and Other Enzymes:

The vitamin D metabolic pathway includes a 3-epimerase , an enzyme that interconverts the C3-hydroxyl group between its alpha and beta orientations. nih.gov However, as this compound lacks a C3-hydroxyl group, it would not be a substrate for this enzyme.

Catabolism and Degradation Pathways of this compound

The primary enzyme responsible for the catabolism of vitamin D metabolites, including 25(OH)D3 and 1,25(OH)2D3, is the 24-hydroxylase, CYP24A1 . nih.govnih.gov This mitochondrial enzyme initiates the degradation cascade by hydroxylating substrates at C24 or C23. nih.gov This is generally the first step leading to the eventual formation of the biologically inactive, water-soluble calcitroic acid, which is then excreted. nih.govnih.gov

The metabolic fate of this compound would likely be determined by its interaction with CYP24A1. This enzyme is known to metabolize a wide range of vitamin D analogs. iiarjournals.org However, modifications to the A-ring or side chain can significantly alter the rate of catabolism. mdpi.commdpi.com Some analogs are designed specifically to be resistant to CYP24A1 degradation, thereby prolonging their half-life and biological activity. mdpi.com Whether the 3-dehydroxy-3-ene structure enhances or reduces its susceptibility to CYP24A1-mediated degradation would require specific kinetic studies. Research on other analogs shows that even subtle stereochemical changes can dramatically impact their metabolic resistance. mdpi.comacs.org

Tissue-Specific and Organismal Metabolic Profiling of this compound (Excluding Human Clinical Contexts)

While the liver is the main site for 25-hydroxylation and the kidney is the principal location for 1α-hydroxylation and CYP24A1-mediated catabolism, the enzymes for vitamin D metabolism are expressed in a wide range of extra-renal tissues in various animal species. nih.gov

Liver: As the primary site of CYP2R1 expression, the liver is the central organ for the 25-hydroxylation step that would form the "25-ol" feature of the compound from a suitable precursor. uzh.chd-nb.info

Kidney: The kidney has high expression of both CYP27B1 and CYP24A1, making it a key site for potential further activation or, more likely, degradation of the analog. nih.govmdpi.com

Reproductive Tissues: Studies in pigs and hens have demonstrated the expression of VDR, CYP27B1, and CYP24A1 in the uterus, ovaries, and placenta, suggesting local synthesis and catabolism of vitamin D metabolites to regulate reproductive processes. plos.orgmdpi.com

Adipose Tissue: Fat tissue serves as a major storage site for vitamin D3 and its metabolites. d-nb.info The enzymes for vitamin D metabolism are also expressed in adipose tissue, indicating it is not merely a passive storage depot but also a site of local metabolic activity. uzh.ch

Vascular Smooth Muscle and Immune Cells: Cells of the vasculature and the immune system have been shown to express vitamin D metabolizing enzymes, allowing for local, paracrine production and regulation of active vitamin D. frontiersin.orgahajournals.org

The metabolic profiling of this compound in these tissues would depend on the expression levels of CYP enzymes and the compound's affinity for them. It would likely be distributed to and stored in adipose tissue and metabolized in the liver and kidney, as well as in other tissues capable of vitamin D metabolism. uzh.chd-nb.info

Comparative Analysis of this compound Metabolism with Other Vitamin D Derivatives

The metabolism of this compound can be understood by comparing its structural features and inferred metabolic fate with those of well-characterized natural vitamin D3 metabolites. The defining feature of this analog is its modified A-ring, which dictates a metabolic path distinct from natural compounds that possess a 3β-hydroxyl group. This modification makes it an interesting subject for research into structure-function relationships of vitamin D analogs. nih.gov

Interactive Table: Comparative Metabolism of Vitamin D3 Derivatives

FeatureCholecalciferol (Vitamin D3)25-hydroxyvitamin D3 (Calcifediol)1,25-dihydroxyvitamin D3 (Calcitriol)This compound (Analog)
Key Hydroxyl Groups 3β-OH3β-OH, 25-OH1α-OH, 3β-OH, 25-OH25-OH
A-Ring Structure StandardStandardStandard3-dehydroxy, 3-ene
Primary Forming Enzyme(s) Photochemical/Thermal Synthesis from 7-DHC nih.govCYP2R1, CYP27A1 nih.govCYP27B1 nih.govSynthetic; requires CYP2R1/CYP27A1 for 25-hydroxylation of a modified precursor researchgate.netuzh.ch
Subsequent Activation Yes (25-hydroxylation) nih.govYes (1α-hydroxylation) nih.govNo (already fully active)Possible (1α-hydroxylation), but likely altered due to A-ring modification nih.gov
Primary Catabolic Enzyme CYP24A1 (after activation) nih.govCYP24A1 nih.govCYP24A1 nih.govPresumed to be CYP24A1, but rate is unknown and may be altered mdpi.com
Substrate for 3-Epimerase? Yes nih.govYes nih.govYes nih.govNo (lacks 3-OH group)

Molecular Mechanisms and Receptor Interactions of 3 Dehydroxy 3 Ene 25 Ol Vitamin D3

Receptor Binding Affinities and Kinetics of 3-Dehydroxy-3-ene-25-ol Vitamin D3

The primary target for this compound is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. nih.gov The binding of this compound to the VDR is a critical first step in mediating its genomic effects. However, the structural modifications in this compound, specifically the absence of the 3-hydroxyl group, significantly influence its binding affinity.

Research indicates that the lack of the 3-OH group disrupts crucial hydrogen bonding with the VDR, leading to a substantial reduction in binding affinity, estimated to be around 90% lower than that of 25-hydroxyvitamin D3 (25(OH)D3). This is in contrast to other metabolites like 3-epi-25(OH)D3, which retains partial affinity due to its 3α-OH configuration. researchgate.net While 25(OH)D3 itself binds to the VDR with an affinity approximately 1000 times lower than the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), it can still modulate gene expression at supra-physiological concentrations. mdpi.comnih.gov

Beyond the nuclear VDR, vitamin D compounds are known to interact with other receptors, including membrane-associated receptors that mediate rapid, non-genomic responses. One such receptor is the protein disulfide-isomerase A3 (PDIA3), also known as the membrane-associated rapid response to steroid binding protein (1,25D3-MARRS). nih.govresearchgate.net It is plausible that this compound may also interact with these membrane receptors, although specific binding data for this particular compound is limited. The affinity of 1,25(OH)2D3 for PDIA3 is estimated to have a dissociation constant (Kd) of 1 nmol/L. nih.gov

CompoundReceptorRelative Binding AffinityKey Findings
This compound VDR~90% reduction compared to 25(OH)D3 The absence of the 3-OH group significantly disrupts hydrogen bonding, leading to lower affinity.
25-hydroxyvitamin D3 (25(OH)D3) VDR~1000-fold lower than 1,25(OH)2D3 mdpi.comCan activate VDR and modulate gene expression at higher concentrations. nih.gov
1,25-dihydroxyvitamin D3 (1,25(OH)2D3) VDRHighThe primary biologically active form of vitamin D. wikipedia.org
1,25-dihydroxyvitamin D3 (1,25(OH)2D3) PDIA3Kd ~1 nmol/L nih.govMediates rapid, non-genomic responses. nih.gov
3-epi-25(OH)D3 VDRPartial affinity retained The 3α-OH configuration allows for some interaction with the VDR. researchgate.net

Structural Basis of this compound-Receptor Recognition

The recognition of vitamin D metabolites by the VDR is a highly specific process governed by the three-dimensional structure of both the ligand and the receptor's ligand-binding pocket (LBP). The active form, 1,25(OH)2D3, nestles into the LBP, where its hydroxyl groups form crucial hydrogen bonds with specific amino acid residues, stabilizing the active conformation of the receptor. researchgate.net

In the case of this compound, the defining structural feature is the absence of the hydroxyl group at the C3 position and the presence of a double bond between C3 and C4. This modification has profound implications for receptor binding. The loss of the 3-OH group eliminates a key hydrogen bond interaction with the VDR, which is a primary reason for its reduced binding affinity.

Computational studies and X-ray crystallography of related vitamin D analogs provide insights into the conformational changes resulting from modifications in the A-ring. The alteration from a chair to a more boat-like conformation in the A-ring due to the C3 modification can introduce conformational strain, further weakening the interaction with the VDR. For comparison, the 3-epimer of 1,25(OH)2D3, which has a different stereochemical orientation of the 3-OH group, compensates for the altered interaction with Ser278 in the VDR through a water-mediated hydrogen bond, allowing it to retain some biological activity. researchgate.net

Post-Binding Conformational Changes and Co-activator Recruitment Induced by this compound

Upon binding of an agonist ligand, the VDR undergoes a significant conformational change. This change involves the repositioning of helix 12, which creates a binding surface for co-activator proteins. oup.com The VDR-ligand complex then heterodimerizes with the retinoid X receptor (RXR), and this complex recruits various co-activators. researchgate.netscielo.br These co-activator complexes, such as the vitamin D receptor-interacting protein (DRIP) complex, are crucial for initiating the transcription of target genes. nih.gov

Despite its reduced affinity for the VDR, in vitro studies suggest that this compound may still be capable of weakly recruiting co-activators to the VDR. However, the concentration required to achieve this is significantly higher, with EC50 values (the concentration that gives half-maximal response) being about 10-fold higher than those for calcitriol (B1668218). The ability of a ligand to effectively induce the proper conformational change in the VDR is critical for its transcriptional activity. Ligands that fail to stabilize the active conformation may act as partial agonists or even antagonists. csic.es

Limited protease digestion assays are a useful tool to study these conformational changes. Agonist-bound VDR is protected from proteolytic degradation, while antagonist-bound or unbound VDR is more susceptible to cleavage. oup.comeur.nl

Transcriptional Regulation and Gene Expression Modulation by this compound

The canonical pathway of vitamin D action involves the regulation of gene expression. nih.gov The VDR/RXR heterodimer, bound with its ligand and co-activators, binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. researchgate.netnih.gov This binding initiates a series of events, including chromatin remodeling and the recruitment of the basal transcription machinery, ultimately leading to the transcription of the target gene. nih.gov

Given its reduced ability to bind the VDR and recruit co-activators, the transcriptional activity of this compound is expected to be significantly lower than that of 1,25(OH)2D3. Studies on other low-affinity VDR ligands, such as 25(OH)D3, have shown that they can regulate gene expression, but typically at much higher concentrations than the active hormone. nih.govnih.gov

The expression of several key genes is regulated by vitamin D, including those involved in calcium and phosphate (B84403) metabolism. For instance, the gene for CYP24A1, the enzyme responsible for catabolizing vitamin D metabolites, is strongly induced by 1,25(OH)2D3 and is often used as a marker of VDR-mediated transcriptional activity. nih.govnih.gov It is likely that this compound would induce the expression of such genes, but with a much lower potency.

Non-Genomic Actions and Rapid Signaling Events Attributed to this compound (in vitro)

In addition to the well-established genomic pathway, vitamin D metabolites can also elicit rapid, non-genomic responses that occur within seconds to minutes and are independent of gene transcription. nih.govuef.fi These actions are often mediated by membrane-associated receptors and involve the activation of various intracellular signaling pathways. researchgate.net

These rapid signaling events include the activation of phospholipases (PLC and PLA2), protein kinases (PKA, PKC, MAP kinases), and the generation of second messengers like calcium ions (Ca2+) and cyclic AMP (cAMP). nih.govmdpi.com While most of these studies have been conducted with 1,25(OH)2D3, it is conceivable that this compound could also trigger such non-genomic pathways. However, the majority of in vitro studies investigating these rapid effects have used potentially non-physiological concentrations of the vitamin D compounds. uef.fi

The structural requirements for activating these non-genomic pathways may differ from those for the genomic pathway. For instance, some vitamin D analogs that bind poorly to the nuclear VDR can still potently activate rapid signaling events. researchgate.net This suggests that the structural modifications in this compound might not preclude it from participating in non-genomic signaling.

Interactions of this compound with Other Intracellular Proteins and Enzymes

Beyond its interaction with receptors, this compound, like other vitamin D metabolites, is subject to interactions with various intracellular proteins and enzymes that govern its transport, metabolism, and ultimately its biological activity.

The vitamin D binding protein (DBP) is the primary carrier of vitamin D metabolites in the circulation. tandfonline.com The affinity of different metabolites for DBP varies, which can influence their bioavailability and half-life. The structural changes in this compound, particularly the loss of the 3-OH group, likely alter its binding affinity for DBP.

The metabolic fate of this compound is determined by the activity of various cytochrome P450 (CYP) enzymes. The key enzymes in vitamin D metabolism are CYP27A1, CYP2R1 (25-hydroxylases), CYP27B1 (1α-hydroxylase), and CYP24A1 (24-hydroxylase). nih.govnih.govnih.gov The absence of the 3-hydroxyl group in this compound might make it a poor substrate for some of these enzymes, potentially altering its metabolic clearance and biological half-life.

Cellular and Biological Roles of 3 Dehydroxy 3 Ene 25 Ol Vitamin D3 in Experimental Models

Effects of 1α,25-dihydroxyvitamin D3 on Cell Proliferation and Apoptosis (in vitro)

The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent inhibitor of cell proliferation and an inducer of apoptosis in various cell types, particularly in cancer cells. These effects are mediated through its interaction with the nuclear vitamin D receptor (VDR), which leads to the regulation of genes involved in cell cycle control and programmed cell death.

In vitro studies have demonstrated that 1α,25-dihydroxyvitamin D3 can arrest the cell cycle in different phases, depending on the cell type. For many cancer cells, it causes a G1 phase arrest. This is often achieved by upregulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and downregulating the expression of cyclins and CDKs that are essential for the G1 to S phase transition. For instance, in breast cancer cell lines, 1α,25-dihydroxyvitamin D3 has been shown to inhibit proliferation. Similarly, in dysplastic oral keratinocytes, treatment with 1,25-(OH)2D3 has been shown to decrease cell viability and the expression of the proliferation marker Ki-67. nih.gov

The pro-apoptotic effects of 1α,25-dihydroxyvitamin D3 are multifaceted. It can induce apoptosis through the mitochondrial pathway by modulating the expression of the Bcl-2 family of proteins. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak. In some cancer cell lines, such as those from the prostate and breast, prolonged exposure to 1α,25-dihydroxyvitamin D3 is required to induce apoptosis. Furthermore, 1α,25-dihydroxyvitamin D3 has been observed to promote apoptosis in intestinal organoids. nih.gov

Cell Line/ModelEffect on ProliferationEffect on ApoptosisKey Mechanistic Insights
Breast Cancer Cells InhibitionInductionUpregulation of p21 and p27; modulation of Bcl-2 family proteins.
Prostate Cancer Cells InhibitionInductionCell cycle arrest at G1; involvement of mitochondrial pathway.
Colon Cancer Cells InhibitionInductionRepression of β-catenin–TCF-4 transcriptional activity.
Oral Dysplastic Keratinocytes InhibitionNot specifiedReduced expression of Ki-67. nih.gov
Intestinal Organoids InhibitionInductionDownregulation of stemness markers (Lgr5); induction of ER stress. nih.gov

Modulation of Cell Differentiation Processes by 1α,25-dihydroxyvitamin D3 (in vitro)

A key biological role of 1α,25-dihydroxyvitamin D3 is its ability to promote cell differentiation. This is particularly evident in cancer cells, where it can induce a more mature, less proliferative phenotype. For example, in colon carcinoma cells, 1α,25-dihydroxyvitamin D3 induces the expression of E-cadherin, a crucial protein for cell-cell adhesion, and promotes the translocation of β-catenin to the plasma membrane, thereby favoring a more differentiated epithelial phenotype.

In the context of the immune system, 1α,25-dihydroxyvitamin D3 influences the differentiation of various immune cells. It can, for instance, promote the differentiation of monocytes into macrophages. In keratinocytes, 1α,25-dihydroxyvitamin D3 is a key regulator of differentiation, stimulating the expression of proteins characteristic of a mature epidermis. researchgate.netmdpi.com Studies using organotypic skin cultures have shown that 1α,25-dihydroxyvitamin D3 enhances the conversion of suprabasal cells to corneocytes, accelerating epidermal differentiation. nih.gov

In small intestinal organoids, treatment with 1,25(OH)2D3 has been found to increase markers of lineage differentiation for various intestinal cell types, including goblet cells, Paneth cells, enteroendocrine cells, and epithelial cells. researchgate.net Similarly, in colon organoids, 1,25(OH)2D3 exposure drives intestinal epithelial cells towards a more differentiated state in a VDR-dependent manner. oup.com

Impact of 1α,25-dihydroxyvitamin D3 on Intracellular Signaling Cascades (e.g., MAPK, PI3K)

The biological effects of 1α,25-dihydroxyvitamin D3 are mediated through its influence on various intracellular signaling cascades. The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways are two of the most significantly modulated cascades.

The MAPK family, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. 1α,25-dihydroxyvitamin D3 can activate these pathways, and the specific outcome often depends on the cellular context. For instance, in some cancer cells, activation of the p38 MAPK pathway by 1α,25-dihydroxyvitamin D3 is linked to the induction of apoptosis.

The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is also a target of 1α,25-dihydroxyvitamin D3. In some cellular systems, 1α,25-dihydroxyvitamin D3 can inhibit the PI3K/Akt pathway, contributing to its anti-proliferative effects. Conversely, in other contexts, such as in osteoblasts, activation of the VDR/PI3K/AKT pathway by 1,25(OH)2D3 has an anti-apoptotic effect. nih.gov In human myocytes, VDR has been shown to mediate the modulation of the PI3K/Akt signaling pathway. nih.gov

Furthermore, 1α,25-dihydroxyvitamin D3 is known to antagonize the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. It achieves this by promoting the binding of the VDR to β-catenin, which reduces the availability of β-catenin for TCF/LEF-mediated transcription of pro-proliferative target genes. frontiersin.org

Investigation of 1α,25-dihydroxyvitamin D3 in Organotypic Cultures and Tissue Explants

Organotypic cultures and tissue explants provide a more physiologically relevant model to study the effects of 1α,25-dihydroxyvitamin D3 compared to traditional 2D cell cultures, as they preserve the three-dimensional tissue architecture and cell-cell interactions.

Studies using organotypic cultures of embryonic chick femurs have shown that 1α,25(OH)2D3 enhances osteogenesis. plos.orgnih.gov Supplementation with 1α,25(OH)2D3 led to increased bone volume, trabecular thickness, and trabecular number, indicating a direct role in bone development. plos.orgnih.gov In breast cancer organotypic cultures, 1,25(OH)2D3 has been shown to modulate gene expression, highlighting its potential role in the tumor microenvironment. nih.gov

In the context of intestinal biology, studies on intestinal organoids have provided significant insights. Treatment of small intestinal organoids with 1,25-dihydroxyvitamin D3 was found to suppress intestinal epithelial stemness and proliferation while promoting apoptotic cell death. nih.gov In contrast, other studies using colon organoids suggest that high concentrations of 1,25(OH)2D enhance the expression of mature intestinal epithelial markers without suppressing stemness. mdpi.com

Explant cultures of oral dysplasia have demonstrated that 1,25-(OH)2D3 reduces the nuclear localization of β-catenin and the expression of Ki-67, while increasing the membranous expression of E-cadherin, further supporting its role in promoting a more differentiated and less proliferative state. nih.gov In organotypic skin cultures, 1α,25-dihydroxycholecalciferol has been shown to enhance epidermal differentiation and the processing of caspase-14, an enzyme involved in terminal differentiation. nih.gov

Model SystemKey Findings
Embryonic Chick Femur Organotypic Culture Enhanced osteogenesis, increased bone volume and trabecular thickness. plos.orgnih.gov
Breast Cancer Organotypic Culture Modulation of gene expression, including those related to the tumor microenvironment. nih.gov
Intestinal Organoids (Small Intestine) Suppression of stemness and proliferation, induction of apoptosis. nih.gov
Intestinal Organoids (Colon) Enhanced expression of mature epithelial markers. mdpi.com
Oral Dysplasia Explant Culture Reduced proliferation (Ki-67) and nuclear β-catenin; increased E-cadherin. nih.gov
Organotypic Skin Culture Enhanced epidermal differentiation and caspase-14 activation. nih.gov

Pre-Clinical In Vivo Studies of 1α,25-dihydroxyvitamin D3 in Animal Models (Focus on mechanistic insights, not disease treatment efficacy)

Animal models have been instrumental in elucidating the in vivo mechanisms of 1α,25-dihydroxyvitamin D3 action beyond its classical role in mineral homeostasis. Studies in mice with genetic modifications of the VDR have provided profound insights. For instance, VDR knockout mice exhibit not only skeletal abnormalities but also defects in immune function and increased susceptibility to tumorigenesis, highlighting the broad physiological roles of VDR signaling. frontiersin.org

In the context of skin biology, mouse models with epidermis-specific deletion of the Vdr have shown abnormalities in calcium-induced epidermal differentiation and an altered response to wounding. mdpi.comfrontiersin.org These studies have revealed that VDR signaling is crucial for maintaining the integrity of the epidermal barrier and for regulating the hair follicle cycle. researchgate.net Mechanistically, the VDR interacts with other transcription factors like β-catenin to control gene expression in epidermal stem cells. frontiersin.org

Animal studies have also provided mechanistic insights into the anti-cancer effects of 1α,25-dihydroxyvitamin D3. In mouse models of colon cancer, VDR signaling has been shown to inhibit tumor development by modulating the Wnt/β-catenin pathway and by influencing the gut microbiome.

Furthermore, in vivo studies have demonstrated that local, de novo synthesis of high concentrations of 1,25(OH)2D in the intestine can effectively suppress experimental colitis and promote the differentiation of Lgr5+ intestinal stem cells without causing systemic hypercalcemia. mdpi.com

Influence of 1α,25-dihydroxyvitamin D3 on Specific Biochemical Pathways (e.g., calcium homeostasis regulation in isolated systems, phosphate (B84403) metabolism)

The classical and most well-understood function of 1α,25-dihydroxyvitamin D3 is the regulation of calcium and phosphate homeostasis. It exerts its effects on three main target organs: the intestine, the kidneys, and the bones.

In the intestine, 1α,25-dihydroxyvitamin D3 is the principal hormonal stimulator of active calcium and phosphate absorption. frontiersin.org It achieves this by inducing the expression of genes involved in the transcellular transport of these minerals. For calcium, this includes the transient receptor potential vanilloid type 6 (TRPV6) calcium channel, the calcium-binding protein calbindin-D9k (S100G), and the plasma membrane Ca2+ ATPase 1b (ATP2B1). plos.org

In the kidneys, 1α,25-dihydroxyvitamin D3 enhances the reabsorption of calcium and phosphate from the glomerular filtrate, although its effect on phosphate reabsorption is complex and can be overridden by other hormones like parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).

Regarding bone metabolism, 1α,25-dihydroxyvitamin D3 has a dual role. It is essential for normal bone mineralization by ensuring an adequate supply of calcium and phosphate in the extracellular fluid. However, it can also stimulate the mobilization of calcium from the bone into the bloodstream, a process known as bone resorption. This is achieved by inducing the expression of RANKL (receptor activator of nuclear factor kappa-B ligand) in osteoblasts, which in turn stimulates the differentiation and activity of osteoclasts, the cells responsible for bone breakdown.

Studies on endometrial explant cultures have shown that calcitriol (B1668218) can affect the expression of several genes related to calcium ion regulation, such as TRPV6 and S100G.

Table of Compound Names

Name Provided in PromptStandard Scientific NameCommon Name
3-Dehydroxy-3-ene-25-ol Vitamin D31α,25-dihydroxyvitamin D3Calcitriol
Not Applicable25-hydroxyvitamin D3Calcifediol
Not ApplicableVitamin D3Cholecalciferol
Not ApplicableVitamin D2Ergocalciferol
Not ApplicableParathyroid HormonePTH
Not ApplicableFibroblast Growth Factor 23FGF23
Not ApplicableE-cadherin
Not Applicableβ-catenin
Not ApplicableMitogen-Activated Protein KinaseMAPK
Not ApplicablePhosphatidylinositol 3-KinasePI3K
Not ApplicableProtein Kinase BAkt
Not ApplicableReceptor Activator of Nuclear Factor kappa-B LigandRANKL
Not ApplicableTransient Receptor Potential Vanilloid Type 6TRPV6
Not ApplicableCalbindin-D9kS100G
Not ApplicablePlasma Membrane Ca2+ ATPase 1bATP2B1

Advanced Methodologies for the Investigation of 3 Dehydroxy 3 Ene 25 Ol Vitamin D3

Development and Validation of Analytical Techniques for 3-Dehydroxy-3-ene-25-ol Vitamin D3 Quantification

The quantification of this compound is challenging due to its structural similarity to other vitamin D metabolites and its presence in complex biological matrices. researchgate.net Consequently, the development and validation of robust analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its superior selectivity, precision, and accuracy. escholarship.orgamegroups.org

Validation of these methods is performed according to stringent guidelines, such as those from the FDA, and includes the assessment of linearity, accuracy, precision, recovery, and stability. researchgate.netmdpi.comcdnsciencepub.com For instance, a developed LC-MS/MS method demonstrated excellent linearity (R² > 0.998), high precision, and low limits of detection and quantification. researchgate.net These validated methods are essential for reliable measurements in research and clinical settings. researchgate.net

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Vitamin D Metabolite Quantification

Parameter Result
Linearity (R²) > 0.998 researchgate.net
Intra-day Precision (%RSD) 0.06–6.38% researchgate.net
Inter-day Precision (%RSD) 0.20–6.82% researchgate.net
Limit of Detection (LOD) 0.3 ng/mL researchgate.net
Limit of Quantitation (LOQ) 1.0 ng/mL researchgate.net
Recovery 81.66–110.31% researchgate.net

Mass Spectrometry-Based Approaches for Metabolic Profiling of this compound (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are powerful tools for the metabolic profiling of this compound. amegroups.orgresearchgate.net These approaches allow for the simultaneous measurement of multiple vitamin D metabolites, providing a comprehensive picture of vitamin D status. amegroups.orgendocrine-abstracts.org

LC-MS/MS methods often involve a derivatization step to enhance the ionization efficiency and sensitivity for low-concentration metabolites. escholarship.orgamegroups.org This is particularly important for distinguishing this compound from its isobaric compounds, which have the same mass-to-charge ratio. amegroups.org The use of high-resolution mass spectrometry further aids in the accurate identification and quantification of this epimer. amegroups.org The National Institute of Standards and Technology (NIST) has developed standard reference materials (SRM 972 and 972a) that include certified values for 3-epi-25-hydroxyvitamin D3 to aid in the standardization of these methods. amegroups.orgbiochemia-medica.com

Chromatographic Separation Techniques for Isolation and Purification of this compound and its Metabolites (e.g., HPLC, UPLC, GC)

Effective chromatographic separation is a critical prerequisite for the accurate analysis of this compound, especially to resolve it from its more abundant C3-epimer, 25-hydroxyvitamin D3. researchgate.netscispace.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques. escholarship.orgbioanalysis-zone.com

Various column chemistries have been explored to achieve baseline separation of these epimers, including pentafluorophenyl (PFP), cyano-propyl, and chiral columns. researchgate.netscispace.combioanalysis-zone.com PFP columns, in particular, have shown superior selectivity. scispace.combioanalysis-zone.com In some methods, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is used to improve chromatographic resolution on conventional C18 columns. researchgate.net The optimization of mobile phase composition and temperature is also crucial; for example, cooling the column can enhance the separation of C3-epimers. escholarship.org

Table 2: Chromatographic Columns Used for Separation of this compound

Column Type Key Feature Reference
Pentafluorophenyl (PFP) Superior selectivity for epimer separation. scispace.combioanalysis-zone.com scispace.combioanalysis-zone.com
Cyano-propyl (SB-CN) Used for achieving chromatographic resolution. researchgate.net researchgate.net
Chiral Columns Utilized for separating chiral molecules like vitamin D metabolites. endocrine-abstracts.orgresearchgate.net endocrine-abstracts.orgresearchgate.net
C18 (with derivatization) Can separate epimers after derivatization with PTAD. researchgate.net researchgate.net

Spectroscopic Techniques for Structural Characterization of this compound in Research Contexts (e.g., UV spectrometry)

While mass spectrometry is the primary tool for quantification, spectroscopic techniques like UV spectrometry play a role in the structural characterization of vitamin D metabolites in research settings. who.intemanresearch.org Vitamin D compounds exhibit a characteristic UV absorbance maximum around 265 nm due to their conjugated triene system. who.intnih.gov Although UV detection is less specific than MS, it can be used in conjunction with HPLC for initial identification and quantification, particularly when developing and optimizing separation methods. nih.govnih.govsigmaaldrich.com However, for complex biological samples, the specificity of UV detection is limited due to potential interference from other compounds that absorb at similar wavelengths. emanresearch.org

Radiometric and Immunological Assays for this compound Detection (e.g., RIA, ELISA, CLIA)

Immunoassays, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent immunoassay (CLIA), are widely used for the routine measurement of total 25-hydroxyvitamin D. nih.govresearchgate.net However, a significant limitation of many of these assays is their inability to distinguish between this compound and 25-hydroxyvitamin D3, which can lead to an overestimation of the latter. researchgate.netnih.gov

The cross-reactivity of these assays with the 3-epimer is a major concern, and studies have shown that it varies significantly between different commercial kits. nvkc.nlnih.gov Some immunoassays show minimal cross-reactivity, while others can be substantially affected. nvkc.nlnih.gov Radiometric assays, such as those based on the vitamin D receptor or vitamin D binding protein, have also been developed but face similar challenges with specificity. longdom.orglongdom.orgacs.orgdntb.gov.ua Therefore, while these methods are high-throughput, their results for samples containing significant amounts of this compound should be interpreted with caution. researchgate.net

Molecular Biology Techniques for Studying Gene Regulation by this compound (e.g., ChIP-seq, Microarray)

To understand the biological function of this compound, molecular biology techniques are employed to investigate its role in gene regulation. While much of the research has focused on the active form of vitamin D, 1,25-dihydroxyvitamin D3, the methodologies are applicable to studying the effects of its epimers. bioscientifica.comnih.gov

Chromatin immunoprecipitation coupled with high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of the vitamin D receptor (VDR) when activated by its ligands. nih.govmdpi.comiiarjournals.org This can reveal the specific genes that may be regulated by this compound. Microarray analysis and RNA-Seq are then used to measure changes in gene expression in response to treatment with this metabolite, providing insights into its downstream biological effects. nih.govplos.orgiiarjournals.orgnih.gov These techniques have been instrumental in identifying VDR target genes involved in various cellular processes, including immune function. nih.govplos.org

Table 3: Key Molecular Biology Techniques and Their Applications in Vitamin D Research

Technique Application Key Findings Reference
ChIP-seq Identifies genome-wide VDR binding sites. nih.govmdpi.comiiarjournals.org VDR binds to thousands of genomic locations, often near genes associated with immunity and cancer. nih.gov nih.govmdpi.comiiarjournals.org
Microarray/RNA-Seq Measures changes in global gene expression. nih.govplos.orgiiarjournals.orgnih.gov Identifies genes that are up- or down-regulated by vitamin D metabolites. nih.gov nih.govplos.orgiiarjournals.orgnih.gov

Chemical Synthesis and Structural Analogs of 3 Dehydroxy 3 Ene 25 Ol Vitamin D3

Total Synthesis Strategies for 3-Dehydroxy-3-ene-25-ol Vitamin D3

Total synthesis of vitamin D analogs provides a flexible route to novel structures that are inaccessible through semisynthesis from natural precursors. The dominant approach is convergent synthesis, where the A-ring and the CD-ring with its side chain are constructed separately before being joined. iiarjournals.orgsymeres.com

Key strategies applicable to the synthesis of this compound include:

Wittig-Horner Coupling: This is one of the most widely used methods for forming the C5-C6 double bond that connects the two main fragments of the molecule. symeres.com The strategy involves reacting a phosphine (B1218219) oxide derivative of the A-ring synthon with a ketone of the CD-ring/side-chain fragment (commonly known as a Grundmann-type ketone). iiarjournals.orgresearchgate.net For the target compound, a specific A-ring phosphine oxide lacking the 3-hydroxyl group and possessing the appropriate diene structure would be required.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura and Sonogashira couplings offer powerful alternatives for assembling the triene system. iiarjournals.orgnih.gov A Suzuki-Miyaura approach might involve coupling an A-ring vinyl halide with a CD-ring boronate ester. nih.gov These methods often proceed under mild conditions with high stereoselectivity.

Julia Olefination: Modified Julia olefination reactions have also been successfully employed to connect A-ring and CD-ring fragments, providing another efficient route to the core vitamin D structure. nih.gov

The primary challenge in the total synthesis of this compound lies in the preparation of the specific A-ring synthon containing the 3,5-diene system. This can be approached through multi-step syntheses starting from chiral pool materials like quinic acid or various sugars. nih.gov

Semisynthetic Approaches to this compound

Semisynthetic methods, starting from readily available steroids or vitamin D itself, are common for producing analogs. The typical pathway to this compound begins with a precursor like 7-dehydrocholesterol (B119134) or cholecalciferol (Vitamin D3). smolecule.com

A plausible semisynthetic route involves several key transformations:

25-Hydroxylation: The starting material, if it's Vitamin D3, is first hydroxylated at the C25 position of the side chain to produce 25-hydroxyvitamin D3. This is a well-established biochemical reaction that can also be achieved chemically.

A-Ring Modification: The crucial step is the conversion of the 3β-hydroxyl group of 25-hydroxyvitamin D3 into the 3-ene structure. This can be accomplished through a chemical elimination or dehydration reaction. For instance, the 3-hydroxyl group could be converted into a good leaving group (such as a tosylate or mesylate), followed by base-induced elimination to form the C3-C4 double bond.

This approach leverages the existing, stereochemically complex framework of the natural vitamin D molecule, making it an efficient pathway to the desired analog.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The design of vitamin D analogs aims to separate its various biological activities, such as enhancing cell differentiation effects while minimizing calcemic activity. tandfonline.com The removal of the C3-hydroxyl group, as seen in this compound, is one such modification. Research indicates that while the 3-OH group contributes to binding with the vitamin D receptor (VDR), it is not absolutely essential for activity, especially when the crucial 1α-hydroxyl group is present. nih.gov However, analogs lacking the 3-OH group generally show reduced biological activity compared to their hydroxylated counterparts. nih.gov

SAR studies on related 3-deoxy analogs have explored further modifications to other parts of the molecule, such as the D-ring or the side chain, to modulate activity. For example, 3-deoxy analogs have been synthesized within the class of 16-ene-vitamin D3 compounds, which are noted for their potential as anticancer agents with low calcemic effects. researchmap.jpresearchgate.net A comparative study on various A-ring modified 16-ene analogs showed that 3-deoxy versions had antiproliferative activity, though it was generally lower than that of 1α-hydroxylated or 1α-fluorinated analogs. researchmap.jp

Table 1: Research Findings on the Biological Activity of Related 3-Deoxy Vitamin D Analogs

Analog ClassModificationKey SAR FindingReference(s)
General Vitamin D Analogs3-DeoxyThe lack of the 3-OH group reduces biological activity, but it is not essential if the 1α-OH group is present. nih.gov
16-ene-Vitamin D3 Analogs3-DeoxyShowed antiproliferative activity against murine keratinocytes, but were less potent than 1α-hydroxy or 1α-fluoro analogs. researchmap.jp, researchgate.net
2-Methylene-19-nor Analogs3-Deoxy-1α-hydroxyThese analogs were less active than the parent compound with a 3-OH group, showing lower VDR binding and prodifferentiation activity. nih.gov

These findings suggest that while the 3-dehydroxy-3-ene scaffold is a viable template, further modifications, such as the introduction of a 1α-hydroxyl group or alterations to the side chain, would be necessary to develop potent, biologically active molecules for therapeutic research.

Stereoselective Synthesis of this compound and its Stereoisomers

Stereochemistry is paramount to the biological activity of vitamin D compounds. The core structure of vitamin D contains multiple chiral centers, primarily in the CD-ring and the side chain (C13, C14, C17, C20), that must have the correct configuration to ensure proper binding to the VDR. The formation of the 3-ene structure in the target compound eliminates the stereocenter at C3.

Stereocontrol in vitamin D synthesis is typically achieved by:

Using Chiral Precursors: Convergent syntheses almost invariably start from enantiomerically pure building blocks. The CD-ring fragment is commonly derived from the Inhoffen-Lythgoe diol, which establishes the correct stereochemistry for the C/D ring system. nih.govnih.gov Similarly, A-ring synthons are often prepared from chiral pool materials to control their stereocenters.

Stereoselective Reactions: The coupling reactions used to join the A-ring and CD-ring fragments, such as the Wittig-Horner reaction, are designed to produce the correct (Z)-geometry of the C5-C6 double bond in the final triene system. iiarjournals.org

While this compound itself lacks C3 stereoisomerism, the study of C3-epimers in other vitamin D analogs highlights the importance of this position. The C3-epimerization pathway is a known metabolic route, producing compounds like 1α,25(OH)2-3-epi-D3, which has its own distinct biological profile and is less calcemic than its parent compound. nih.gov The synthesis and study of such stereoisomers provide crucial insights into the structural requirements for VDR interaction and biological function.

Chemical Modifications and Derivatization of this compound for Research Probes

To study the metabolism, distribution, and mechanism of action of vitamin D analogs, researchers often use derivatized molecules as chemical probes. A key example for the target compound is the synthesis of isotopically labeled versions.

Deuterium Labeling: The compound This compound-d6 has been synthesized and is used as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.com In this derivative, six hydrogen atoms are replaced by deuterium.

Synthesis: The synthesis of such labeled compounds can be achieved by introducing the label in the final steps. For instance, a common strategy for creating side-chain labeled analogs involves the Wittig-Horner coupling of an A-ring phosphine oxide with a CD-ring ketone that has a precursor side chain. The final deuterated methyl groups at C26 and C27 can be introduced by reacting a C25-ester intermediate with a deuterated Grignard reagent (e.g., CD3MgI). iiarjournals.orgresearchgate.net The starting material for the synthesis of the d6 analog can be cholecalciferol. smolecule.com

This derivatization provides a powerful tool for accurately measuring the concentration of the parent compound in biological samples, facilitating pharmacokinetic and metabolic studies.

Future Perspectives and Emerging Research Directions for 3 Dehydroxy 3 Ene 25 Ol Vitamin D3

Elucidation of Novel Enzymatic Pathways Associated with 3-Dehydroxy-3-ene-25-ol Vitamin D3

The biosynthesis and catabolism of vitamin D3 involve a series of hydroxylation steps primarily carried out by cytochrome P450 (CYP) enzymes. nih.gov While the pathways leading to the major metabolites like 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) are well-established, the enzymatic routes associated with this compound remain less clear. nih.govnih.gov Future research is expected to focus on identifying and characterizing the specific enzymes responsible for its formation.

A proposed pathway suggests that a C-3 epimerization pathway may be involved. researchgate.net This pathway, which involves the conversion of the 3-hydroxy group, could lead to the formation of various epimers, including the precursor to this compound. Studies have shown that the C3-epimerization pathway produces active metabolites with biochemical properties similar to 1,25(OH)2D3. plos.org For instance, 1α,25(OH)2-3-epi-D3, a related C3-epimer, has been identified in human neonatal keratinocytes and in the serum of rats treated with 1α,25(OH)2D3, suggesting it may play a physiological role. researchgate.net

Furthermore, research indicates that various tissues can produce C-3 epimers. researchgate.net Macrophages, for example, are capable of producing 3-epi-25-hydroxy-vitamin D, and this pathway is influenced by the macrophage's polarization state. mdpi.com Specifically, the production of this epimer is almost completely attenuated in inflammatory M1 macrophages. mdpi.com This highlights the tissue-specific and context-dependent nature of these alternative metabolic pathways.

Future investigations will likely employ advanced techniques such as CRISPR-Cas9 gene editing to knock out candidate enzymes and assess the impact on the production of this compound. This will provide definitive evidence for the involvement of specific enzymes and help to fully map out its metabolic pathway.

Discovery of Unconventional Biological Targets for this compound Action

The biological effects of most vitamin D metabolites are mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. hmdb.cawikipedia.org However, there is growing evidence for VDR-independent actions of some vitamin D compounds. Given its structural modifications, this compound may interact with unconventional biological targets.

The absence of the hydroxyl group at the C3 position and the presence of a double bond at C3-C4 alter the A-ring conformation from a chair to a boat-like structure. These structural changes could potentially reduce its binding affinity for the VDR while allowing it to interact with other proteins or cellular components. For instance, 25-hydroxyvitamin D3 has been shown to have targets independent of the VDR, such as the sterol regulatory element-binding protein (SREBP)/SREBP cleavage-activating protein (SCAP) complex. jst.go.jp It is plausible that this compound could also have unique molecular targets.

Future research will likely involve affinity chromatography and mass spectrometry-based approaches to identify binding partners of this compound in various cell types. Uncovering these unconventional targets will be crucial for understanding the full spectrum of its biological activities and potential therapeutic applications.

Application of Advanced 'Omics Technologies to this compound Research (e.g., Transcriptomics, Metabolomics, Proteomics)

The application of 'omics' technologies offers a powerful, unbiased approach to explore the biological functions of this compound.

Transcriptomics: RNA sequencing (RNA-seq) can be used to generate a comprehensive profile of the genes regulated by this metabolite. mdpi.comnih.gov Studies have already demonstrated that different forms of vitamin D can have distinct effects on the transcriptome. For example, research comparing vitamin D2 and D3 revealed both overlapping and unique effects on gene expression in human blood cells. medrxiv.orgfrontiersin.org Similar studies focusing on this compound could reveal novel gene regulatory networks. Transcriptomic analyses have shown that even the precursor, 25(OH)D3, can modulate gene expression at supra-physiological concentrations, suggesting direct activation of the VDR is possible. frontiersin.org

Metabolomics: Non-targeted metabolomic profiling can identify changes in the cellular metabolome in response to treatment with this compound. This can provide insights into the metabolic pathways it influences. For instance, metabolomic studies in critically ill patients have shown that vitamin D status and supplementation significantly impact pathways related to energy metabolism, amino acid biosynthesis, and inflammation. researchgate.net A metabolomics study in critically ill children revealed a significant increase in 3-epi-25-OH-D3 following high-dose vitamin D3 intake, highlighting the activity of the C3-epimerase pathway. chemrxiv.org

Proteomics: Quantitative proteomics can identify proteins whose expression or post-translational modifications are altered by this compound. d-nb.info A study on adults with obesity used serum proteomics to identify sex-specific protein markers associated with vitamin D status, such as IGFBP-2 in males and IGFBP-3 in females. d-nb.info This approach can help to elucidate the downstream signaling pathways and cellular processes affected by this specific metabolite.

The integration of these 'omics' datasets will provide a holistic view of the biological role of this compound.

Development of Novel Experimental Models for Comprehensive this compound Investigation

To fully understand the physiological and pathophysiological roles of this compound, the development of sophisticated experimental models is essential.

Current in vivo research often utilizes mouse models, such as those with genetic modifications to the VDR or key metabolic enzymes. frontiersin.orgoup.com For instance, xenograft models of breast and prostate cancer in nude mice have been used to compare the anticancer activity of dietary vitamin D3 and calcitriol (B1668218). oup.com Similar models could be employed to investigate the specific effects of this compound.

In vitro studies using cell lines from various tissues (e.g., bone, immune cells, cancer cells) will continue to be important for dissecting the molecular mechanisms of action. mdpi.com The development of 3D organoid cultures and "organ-on-a-chip" models will offer more physiologically relevant systems to study the effects of this metabolite in a multi-cellular context that better mimics human tissues. These advanced models can provide insights into tissue-specific metabolism and function that are not achievable with traditional 2D cell cultures.

Integration of Computational and Systems Biology Approaches in this compound Research

The complexity of vitamin D metabolism and signaling necessitates the use of computational and systems biology approaches to integrate and interpret the vast amounts of data generated from 'omics' studies.

Molecular docking and simulation studies can predict the binding affinity of this compound to the VDR and other potential target proteins. researchgate.net This can help to prioritize experimental validation of predicted interactions. For example, computational analyses have been used to investigate the interaction of vitamin D-related compounds with enzymes like sterol 14-demethylase (CYP51). researchgate.net

Systems biology can be used to construct network models of the molecular interactions influenced by this compound. esmed.org By integrating transcriptomic, proteomic, and metabolomic data, these models can identify key regulatory hubs and pathways that are perturbed by the metabolite. Such models can help to formulate new hypotheses about its function and guide the design of future experiments. The use of platforms like the System Biology Markup Language (SBML) can facilitate the sharing and integration of these computational models. researchgate.net

The combination of these cutting-edge research directions promises to significantly advance our understanding of this compound, potentially uncovering novel physiological roles and therapeutic opportunities for this unique vitamin D metabolite.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 3-Dehydroxy-3-ene-25-ol Vitamin D3 in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying vitamin D metabolites, including this compound. Key steps include:

  • Derivatization : Use Cookson-type reagents (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization efficiency and sensitivity .
  • Chromatographic separation : Employ reversed-phase columns to resolve 3-epi-25-hydroxyvitamin D3 and other epimers, which co-elute with 25(OH)D3 in infant and adult samples .
  • Calibration : Use isotope-labeled internal standards (e.g., d6-25(OH)D3) to correct for matrix effects and recovery variability .
    • Critical Considerations : Validate methods against reference materials from the National Institute of Standards and Technology (NIST) to ensure traceability .

Q. How does the pharmacokinetics of this compound differ from native vitamin D3?

  • Methodological Answer : Pharmacokinetic (PK) studies should:

  • Compare absorption and conversion : Administer single or repeated doses (e.g., 1000–4000 IU/day) and measure time-dependent changes in serum 25(OH)D3 and precursor metabolites using LC-MS/MS .
  • Model biphasic kinetics : At low doses, rapid 25-hydroxylation occurs, while high doses lead to storage in adipose tissue and slow release, as shown in biphasic exponential-linear models (e.g., Y=0.433X+87.81[1exp(0.468X)]Y = 0.433X + 87.81[1-\exp(-0.468X)]) .
    • Data Interpretation : Supraphysiological doses may saturate hepatic 25-hydroxylase, requiring non-linear mixed-effects modeling to account for inter-individual variability .

Advanced Research Questions

Q. How should researchers address discrepancies in 25(OH)D3 measurements across different assays?

  • Methodological Answer :

  • Harmonize assays : Use standardized protocols (e.g., Vitamin D Standardization Program, VDSP) to minimize inter-laboratory variability .
  • Account for vitamin D-binding protein (DBP) : Measure free 25(OH)D3 via ultrafiltration or estimate bioavailable fractions using DBP genotyping, as DBP affinity varies across populations .
  • Cross-validate methods : Compare LC-MS/MS results with antibody-based assays (e.g., ELISA) to identify systematic biases in epimer detection .
    • Case Study : Inconsistent reporting of 3-epi-25(OH)D3 in infants can lead to overestimation of total 25(OH)D3 if chromatographic separation is not optimized .

Q. What experimental designs are optimal for studying the tissue-specific effects of this compound?

  • Methodological Answer :

  • Tissue sampling : Use animal models to collect adipose, liver, and kidney tissues post-dose to quantify metabolite distribution via LC-MS/MS .
  • Gene expression profiling : Pair metabolite data with RNA-seq or qPCR analysis of CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase) to assess local activation/inactivation .
  • Dose stratification : Test low (physiological) vs. high (pharmacological) doses to differentiate storage vs. immediate metabolic pathways .

Q. How can physiologically based pharmacokinetic (PBPK) modeling improve dose regimen design for this compound?

  • Methodological Answer :

  • Model parameterization : Integrate data on body fat percentage, DBP concentration, and hepatic enzyme activity to predict inter-individual variability in 25(OH)D3 synthesis .
  • Validate with clinical data : Compare simulated AUC values against empirical PK studies using non-compartmental analysis (NCA) .
  • Optimize loading doses : Use models to determine the dose required to rapidly achieve target 25(OH)D3 concentrations (>50 nmol/L) in deficient populations .

Data Contradiction Analysis

Q. Why do studies report conflicting potencies for vitamin D2 vs. D3 derivatives in humans?

  • Resolution Strategy :

  • Standardize metabolite tracking : Vitamin D2’s shorter half-life and lower affinity for DBP result in faster clearance, necessitating frequent dosing to match D3’s efficacy .
  • Control for baseline status : Participants with low baseline 25(OH)D show greater responsiveness to D3, amplifying observed potency differences .
  • Avoid assay cross-reactivity : Use LC-MS/MS to distinguish D2 and D3 metabolites, as immunoassays may misreport D2 as D3 .

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